Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)-
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Overview
Description
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenoxy group, which is further substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- typically involves multiple steps. One common method includes the reaction of 1-methyl-4-(methylsulfonyl)benzene with 4-hydroxybenzene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 1-methyl-4-(4-(methylsulfonyl)phenoxy)benzoic acid.
Reduction: Formation of 1-methyl-4-(4-(methylthio)phenoxy)benzene.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can participate in electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(methylsulfonyl)benzene
- 4-Methylbenzylsulfonyl chloride
- 4-Bromophenyl methyl sulfone
Uniqueness
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- is unique due to the presence of both a phenoxy and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
99902-90-6 |
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Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-methyl-4-(4-methylsulfonylphenoxy)benzene |
InChI |
InChI=1S/C14H14O3S/c1-11-3-5-12(6-4-11)17-13-7-9-14(10-8-13)18(2,15)16/h3-10H,1-2H3 |
InChI Key |
UHJNOSYKOLRPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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